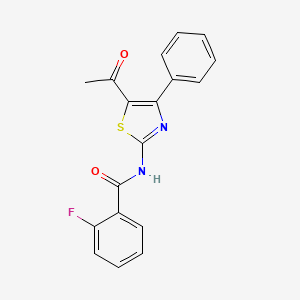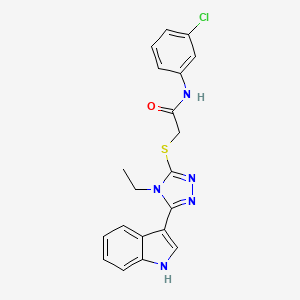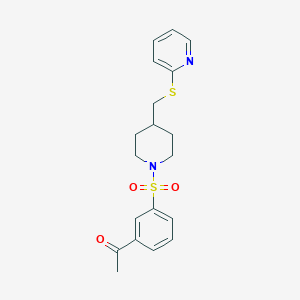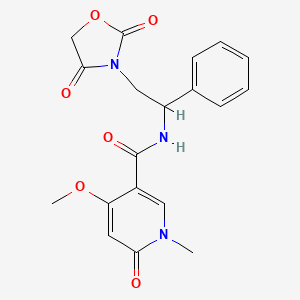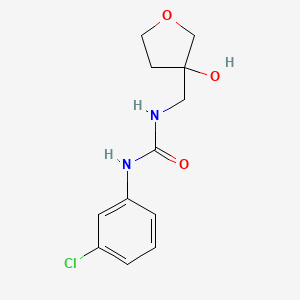
1-(3-Chlorophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has shown promising results in preclinical studies for the treatment of B-cell malignancies.
Applications De Recherche Scientifique
Corrosion Inhibition
- Organic compounds including certain urea derivatives have been investigated for their efficacy as corrosion inhibitors for mild steel in acid solutions. These compounds, through adsorption, form a protective layer on the metal surface, reducing corrosion rates in harsh chemical environments (Bahrami & Hosseini, 2012).
Antimicrobial Degradation
- Studies on the electro-Fenton degradation process for antimicrobials like triclosan and triclocarban reveal insights into environmental remediation techniques. The process involves advanced oxidation methods that could be applied to a wide range of organic pollutants, including potentially hazardous pharmaceuticals and personal care products (Sirés et al., 2007).
Pesticide Photodegradation
- The photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water have been examined, highlighting methods for assessing the environmental fate and degradation pathways of pesticide residues. Such studies inform safer agricultural practices and environmental protection strategies (Gatidou & Iatrou, 2011).
Cancer Research
- Research into N,N'-diarylureas, including compounds structurally related to 1-(3-Chlorophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea, has identified their potential as anti-cancer agents. These compounds inhibit translation initiation, a critical process in cancer cell proliferation, offering a promising avenue for therapeutic development (Denoyelle et al., 2012).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-9-2-1-3-10(6-9)15-11(16)14-7-12(17)4-5-18-8-12/h1-3,6,17H,4-5,7-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNYVCVKWCHSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2656940.png)
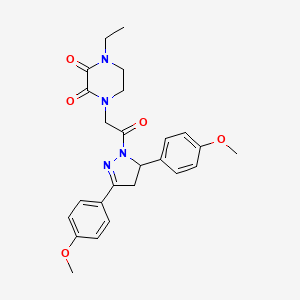
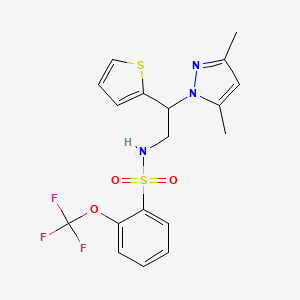
![Ethyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2656946.png)
![Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2656947.png)
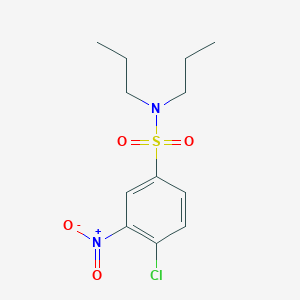

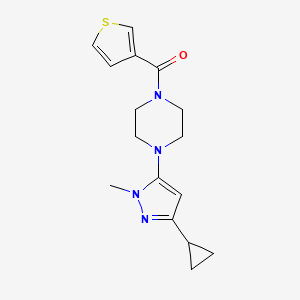
![N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]prop-2-enamide](/img/structure/B2656957.png)
![2-[(2,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2656958.png)
